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molecular formula C18H27NO2 B8558267 1-(Cyclohexyl(ethyl)amino)propan-2-yl benzoate

1-(Cyclohexyl(ethyl)amino)propan-2-yl benzoate

Cat. No. B8558267
M. Wt: 289.4 g/mol
InChI Key: BPWFJRJIPAZQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09180115B2

Procedure details

To a stirred solution of benzoic acid 2-cyclohexylamino-1-methyl-ethyl ester (1.0 g, 3.8 mmol) in DCE (20 mL) were added successively K2CO3 (2.11 g, 15.2 mmol) and ethyl iodide (1.8 mL, 22 mmol). The resulting mixture was heated at 50° C. for 16 hours in a sealed tube. Ethyl iodide (1.8 mL) was again added and the reaction mixture heated at 60° C. for another 24 hours. The reaction mixture was filtered and washed 5% methanol-DCM. The filtrate was concentrated and the crude material was purified by Combiflash® chromatography eluting with 6-7% methanol/DCM to provide 1-(cyclohexyl(ethyl)amino)propan-2-yl benzoate. Yield: 1.04 g (94.70%). 1H NMR (DMSO-d5) δ 7.95 (d, J=7 Hz, 2H), 7.64 (t, J=7 Hz, 1H), 7.52 (t, J=8 Hz, 2H), 5.08-5.04 (m, 1H), 2.68-2.62 (m, 1H), 2.55-2.40 (m, 4H), 1.70-1.53 (m, 5H), 1.26 (d, J=6 Hz, 3H), 1.19-1.07 (m, 5H), 0.93 (t, J=7 Hz, 3H). LCMS: m/z=290.4 [M+H], RT=3.93 min, (Column: Y, Program: P1)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][CH2:8][CH:9]([O:11][C:12](=[O:19])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH3:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].[CH2:26](I)[CH3:27]>ClCCCl>[C:12]([O:11][CH:9]([CH3:10])[CH2:8][N:7]([CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:26][CH3:27])(=[O:19])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCCC1)NCC(C)OC(C1=CC=CC=C1)=O
Name
Quantity
2.11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated at 60° C. for another 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed 5% methanol-DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the crude material was purified by Combiflash® chromatography
WASH
Type
WASH
Details
eluting with 6-7% methanol/DCM

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC(CN(CC)C1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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